Cas no 153723-35-4 (2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide)

2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide structure
153723-35-4 structure
Product Name:2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
Numero CAS:153723-35-4
MF:C40H60N8O8
MW:781
CID:157994
PubChem ID:160384
Update Time:2024-02-29

2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Axinastatin 3 (9CI)
    • Axinastatin 1, 4-L-isoleucine-5-L-leucine-
    • Axinastatin 3
    • cyclo(L-asparaginyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-leucyl-L-prolyl-L-valyl)
    • Cyclo(pro-val-asn-pro-phe-ile-leu)
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-h
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
    • 2-[12-Benzyl-9-(butan-2-yl)-8,11,14,22,25-pentahydroxy-6-(2-methylpropyl)-5,19-dioxo-23-(propan-2-yl)-2,3,5,6,9,12,14a,15,16,17,19,20,23,25a-tetradecahydro-1H-dipyrrolo[1,2-a:1',2'-j][1,4,7,10,13,16,19]heptaazacyclohenicosin-20-yl]ethanimidic acid
    • 153723-35-4
    • DTXSID40934799
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
    • Inchi:
    • Chiave InChI: ANLDPEXRVVIABH-WUUSPZRJSA-N
    • Sorrisi:

Proprietà calcolate

  • Massa esatta: 780.453
  • Massa monoisotopica: 780.453
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 9
  • Complessità: 1470
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 229
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 1163.1°C at 760 mmHg
  • Punto di infiammabilità: 657.2°C
  • Indice di rifrazione: 1.589
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.